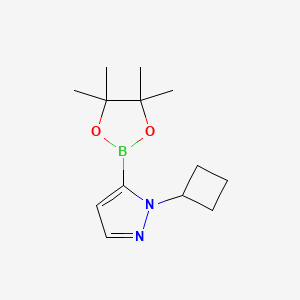

1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-8-9-15-16(11)10-6-5-7-10/h8-10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTMHQQLNFCWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227297-73-4 | |

| Record name | 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclobutyl group and the dioxaborolane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The dioxaborolane moiety can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has found applications in several scientific research areas:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, modulating their activity. This interaction can influence various cellular processes, including enzyme activity, signal transduction, and gene expression. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, emphasizing substituent variations, molecular properties, and applications:

Key Comparative Insights

Steric and Electronic Effects

- Cyclobutyl vs. Smaller Substituents : The cyclobutyl group in the target compound introduces significant steric hindrance compared to methyl or isopropyl analogs. This may slow reaction kinetics in cross-coupling but improve selectivity in binding interactions .

- Oxygenated vs. Hydrocarbon Substituents : The tetrahydropyran analog (CAS 903550-26-5) contains an oxygen atom, which could improve aqueous solubility but reduce lipophilicity, impacting pharmacokinetic profiles .

Reactivity in Cross-Coupling

Biological Activity

1-Cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 2227297-73-4) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.

- Molecular Formula : C13H21BN2O2

- Molar Mass : 248.13 g/mol

- CAS Number : 2227297-73-4

The compound's structure features a pyrazole ring substituted with a cyclobutyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures to 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines by interfering with specific signaling pathways.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon) | 5.0 | Aurora-A Inhibition |

| Compound B | MCF7 (Breast) | 3.5 | Apoptosis Induction |

| 1-Cyclobutyl... | A549 (Lung) | TBD | TBD |

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of Aurora kinases, which are critical in cell division and are often overexpressed in tumors.

Neuroprotective Effects

Preliminary studies suggest that similar compounds might exhibit neuroprotective effects by inhibiting pathways associated with neurodegeneration. This is particularly relevant for conditions such as amyotrophic lateral sclerosis (ALS), where inhibiting rho-associated protein kinase (ROCK) has shown promise.

Case Study: ROCK Inhibition

In a study examining the effects of various compounds on ROCK activity, it was found that certain pyrazole derivatives demonstrated significant inhibition, leading to reduced neurodegeneration markers in cellular models.

Absorption and Distribution

The pharmacokinetic profile of 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole remains to be fully elucidated. However, compounds with similar structures typically show favorable absorption characteristics due to their lipophilicity.

Toxicity Profile

The toxicity of this compound has not been extensively studied; however, related compounds have shown varying degrees of irritancy and cytotoxicity in laboratory settings. It is essential to conduct thorough toxicological assessments before clinical application.

Q & A

Q. What are the established synthetic routes for 1-cyclobutyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via a two-step approach:

- Step 1: Introduction of the tetramethyl dioxaborolane group via palladium-catalyzed Miyaura borylation. For example, aryl halides react with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) and KOAc in dioxane at 80–100°C .

- Step 2: Cyclobutyl group installation through alkylation or nucleophilic substitution. For instance, cyclobutyl lithium or Grignard reagents react with a boronate-containing pyrazole precursor under inert conditions . Purification often involves column chromatography or recrystallization, with yields ranging from 60–85% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy: ¹¹B NMR confirms boronate ester formation (δ ~30–35 ppm). ¹H/¹³C NMR identifies cyclobutyl proton environments (e.g., δ 3.5–4.5 ppm for CH₂ groups) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve molecular geometry, including bond angles and dihedral distortions in the pyrazole-boronate system .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 278.161 for [M+H]⁺) .

Q. What are the primary applications of this compound in organic synthesis?

The tetramethyl dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions, forming C–C bonds with aryl/heteroaryl halides. This is critical for constructing biaryl systems in drug intermediates or functional materials . The cyclobutyl moiety enhances steric bulk, potentially modulating reactivity in catalytic cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with this boronate ester?

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(Amphos) improves efficiency for electron-deficient aryl halides. For sterically hindered partners, Pd(OAc)₂ with SPhos ligand is preferred .

- Solvent Effects: Mixed solvents (toluene:ethanol 3:1) enhance solubility of hydrophobic substrates.

- Temperature Control: Reactions at 60–80°C minimize boronate ester decomposition while ensuring turnover .

- By-product Analysis: Monitor for protodeboronation (e.g., via ¹H NMR δ 6.5–7.5 ppm for aryl protons) and adjust base (e.g., K₂CO₃ vs. CsF) to suppress side reactions .

Q. How to address discrepancies in melting points or spectral data between synthetic batches?

- Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%. Common by-products include deprotected boronic acids or cyclobutyl ring-opened derivatives .

- Crystallization Troubleshooting: Recrystallize from hexane/ethyl acetate to remove residual Pd catalysts. For polymorphic variations, perform variable-temperature XRD .

- Isotopic Labeling: Use ¹⁰B-enriched reagents to confirm boronate integrity via ¹¹B NMR splitting patterns .

Q. What strategies improve the compound’s stability under ambient conditions?

- Storage: Keep under argon at –20°C to prevent hydrolysis of the boronate ester. Desiccants (e.g., molecular sieves) in storage vials extend shelf life .

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. How does the cyclobutyl group influence the compound’s reactivity in medicinal chemistry?

- Steric Effects: The cyclobutyl ring restricts rotation, potentially improving binding selectivity in enzyme inhibitors (e.g., kinase targets) .

- Metabolic Stability: Cyclobutyl’s saturated structure reduces oxidative metabolism compared to aromatic substituents, as shown in pharmacokinetic studies of analogous Factor Xa inhibitors .

Q. What computational methods predict the compound’s behavior in catalytic systems?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model transition states in cross-coupling reactions .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation tendencies .

Contradictions and Mitigation

- Suzuki Coupling Yields: Some studies report lower yields (40–50%) with electron-rich aryl halides due to competitive homecoupling. Mitigate by using Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) .

- Crystallization Failures: Contradictory reports on crystal habit (needles vs. plates) may arise from solvent polarity. Screen solvents like DCM/hexane for reproducible results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.